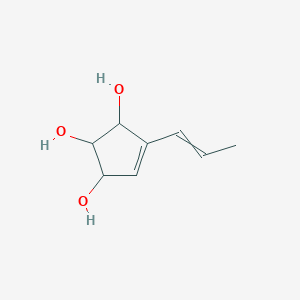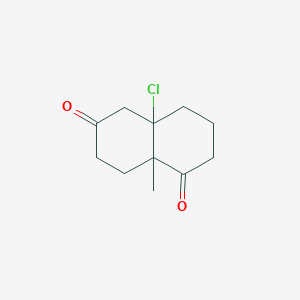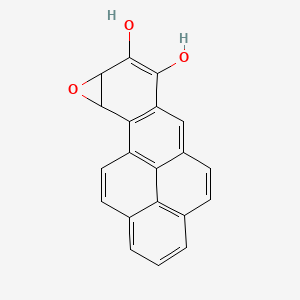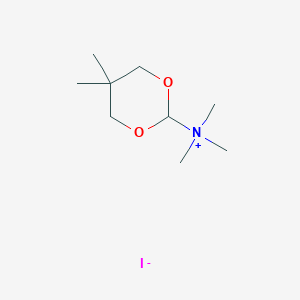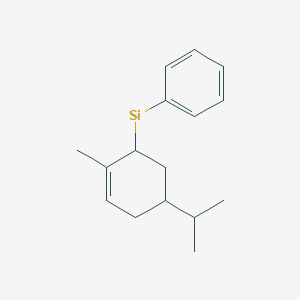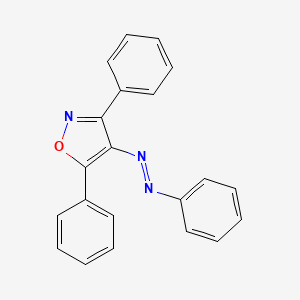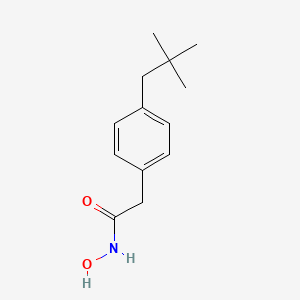
(p-tert-Pentyl)phenylacetohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(p-tert-Pentyl)phenylacetohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them useful in various chemical and biological applications. This compound, in particular, has a phenylacetohydroxamic acid backbone with a p-tert-pentyl substituent on the phenyl ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (p-tert-Pentyl)phenylacetohydroxamic acid typically involves the reaction of p-tert-pentylphenylacetic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydroxamic acid bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst to improve the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
(p-tert-Pentyl)phenylacetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amides or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amides or amines
科学研究应用
(p-tert-Pentyl)phenylacetohydroxamic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes and their properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases, due to its ability to chelate metal ions.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents, by inhibiting enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and catalysts, leveraging its unique chemical properties.
作用机制
The mechanism of action of (p-tert-Pentyl)phenylacetohydroxamic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, preventing the enzyme from catalyzing its substrate. The specific molecular targets and pathways involved depend on the enzyme and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenylacetohydroxamic acid: Lacks the p-tert-pentyl substituent, which can affect its solubility and reactivity.
Benzohydroxamic acid: Has a benzene ring instead of the phenylacetic acid backbone, leading to different chemical properties.
N-methylhydroxamic acid: Contains a methyl group on the nitrogen, altering its ability to form metal complexes.
Uniqueness
(p-tert-Pentyl)phenylacetohydroxamic acid is unique due to the presence of the p-tert-pentyl group, which can influence its hydrophobicity, steric properties, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
63884-95-7 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
2-[4-(2,2-dimethylpropyl)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)9-11-6-4-10(5-7-11)8-12(15)14-16/h4-7,16H,8-9H2,1-3H3,(H,14,15) |
InChI 键 |
ABAJJDIFRGRVGG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
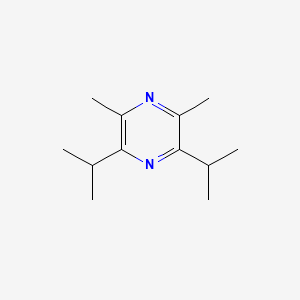
![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
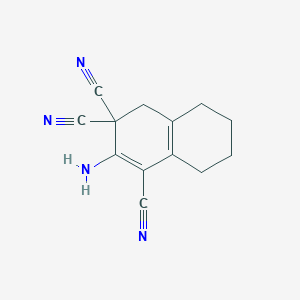
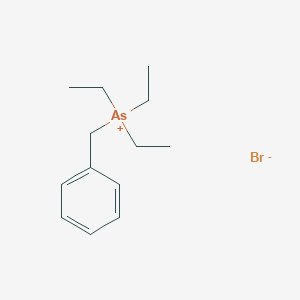
![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
